2-Bromo-5-(difluoromethyl)benzo[d]oxazole
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Overview
Description
2-Bromo-5-(difluoromethyl)benzo[d]oxazole is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a bromine atom and a difluoromethyl group attached to the benzoxazole ring, which can significantly influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(difluoromethyl)benzo[d]oxazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminophenol with a suitable brominated difluoromethyl benzaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the benzoxazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(difluoromethyl)benzo[d]oxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoxazoles, while oxidation and reduction can lead to different functionalized derivatives .
Scientific Research Applications
2-Bromo-5-(difluoromethyl)benzo[d]oxazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antimicrobial and anticancer compounds.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential as a drug candidate.
Material Science: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-Bromo-5-(difluoromethyl)benzo[d]oxazole involves its interaction with specific molecular targets. The bromine and difluoromethyl groups can enhance its binding affinity to certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-5-chlorobenzo[d]oxazole
- 2-Ethoxybenzo[d]oxazole
- 2-Ethoxy-5-chlorobenzo[d]oxazole
- 2-Methoxybenzo[d]oxazole
Uniqueness
2-Bromo-5-(difluoromethyl)benzo[d]oxazole is unique due to the presence of both bromine and difluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. These groups can enhance its potential as a therapeutic agent by improving its binding affinity and selectivity for specific targets .
Properties
Molecular Formula |
C8H4BrF2NO |
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Molecular Weight |
248.02 g/mol |
IUPAC Name |
2-bromo-5-(difluoromethyl)-1,3-benzoxazole |
InChI |
InChI=1S/C8H4BrF2NO/c9-8-12-5-3-4(7(10)11)1-2-6(5)13-8/h1-3,7H |
InChI Key |
RMZWMAVIFZEEON-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(F)F)N=C(O2)Br |
Origin of Product |
United States |
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